molecular formula C19H22N2O3 B117358 10-(2-(Dimethylamino)ethyl)-1,4-dimethoxy-9(10H)-acridinone CAS No. 141992-57-6

10-(2-(Dimethylamino)ethyl)-1,4-dimethoxy-9(10H)-acridinone

Cat. No. B117358
M. Wt: 326.4 g/mol
InChI Key: CERRTOVBHOLSLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-(2-(Dimethylamino)ethyl)-1,4-dimethoxy-9(10H)-acridinone, commonly known as DDAO, is a fluorescent dye that has gained popularity in scientific research over the years. It is a small molecule that is easy to synthesize and has a high quantum yield, making it an ideal choice for fluorescence microscopy and flow cytometry applications. In

Scientific Research Applications

DDAO has a wide range of scientific research applications, including fluorescence microscopy, flow cytometry, and fluorescence imaging. It is commonly used as a fluorescent probe for the detection of reactive oxygen species, as well as for the labeling of proteins and lipids in live cells. DDAO is also used in the study of mitochondrial function and apoptosis, as well as in the development of biosensors for the detection of various analytes.

Mechanism Of Action

DDAO is a fluorescent dye that works by absorbing light at a specific wavelength and emitting light at a longer wavelength. It is excited by blue light and emits green light, making it ideal for fluorescence microscopy and flow cytometry applications. The mechanism of action of DDAO is based on its ability to bind to cellular components, such as proteins and lipids, and emit light when excited by blue light.

Biochemical And Physiological Effects

DDAO is a non-toxic fluorescent dye that does not have any significant biochemical or physiological effects on cells. It is easily taken up by cells and can be used for long-term imaging studies without affecting cell viability or function.

Advantages And Limitations For Lab Experiments

DDAO has several advantages for lab experiments, including its ease of synthesis, high quantum yield, and low toxicity. It is also compatible with a wide range of imaging techniques and can be used for long-term imaging studies. However, DDAO has some limitations, including its sensitivity to pH and temperature changes, as well as its limited stability in aqueous solutions.

Future Directions

DDAO has a wide range of potential future directions, including the development of new biosensors for the detection of various analytes, as well as the study of mitochondrial function and apoptosis. It may also be used in the development of new cancer therapies, as well as in the study of other cellular processes. Further research is needed to fully explore the potential applications of DDAO in scientific research.
Conclusion:
10-(2-(Dimethylamino)ethyl)-1,4-dimethoxy-9(10H)-acridinone, or DDAO, is a fluorescent dye that has gained popularity in scientific research over the years. It is a small molecule that is easy to synthesize and has a high quantum yield, making it an ideal choice for fluorescence microscopy and flow cytometry applications. DDAO has a wide range of scientific research applications, including the detection of reactive oxygen species, the labeling of proteins and lipids in live cells, and the study of mitochondrial function and apoptosis. While DDAO has some limitations, it has the potential for many future directions in scientific research.

Synthesis Methods

DDAO is synthesized through a multi-step process that involves the reaction of 9,10-dimethoxyacridine with N,N-dimethylaminoethyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with 4-chloro-7-nitrobenzofurazan. The final product is purified through column chromatography to obtain pure DDAO.

properties

CAS RN

141992-57-6

Product Name

10-(2-(Dimethylamino)ethyl)-1,4-dimethoxy-9(10H)-acridinone

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

10-[2-(dimethylamino)ethyl]-1,4-dimethoxyacridin-9-one

InChI

InChI=1S/C19H22N2O3/c1-20(2)11-12-21-14-8-6-5-7-13(14)19(22)17-15(23-3)9-10-16(24-4)18(17)21/h5-10H,11-12H2,1-4H3

InChI Key

CERRTOVBHOLSLM-UHFFFAOYSA-N

SMILES

CN(C)CCN1C2=CC=CC=C2C(=O)C3=C(C=CC(=C31)OC)OC

Canonical SMILES

CN(C)CCN1C2=CC=CC=C2C(=O)C3=C(C=CC(=C31)OC)OC

Other CAS RN

141992-57-6

synonyms

10-(2-(Dimethylamino)ethyl)-1,4-dimethoxy-9(10H)-acridinone

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.